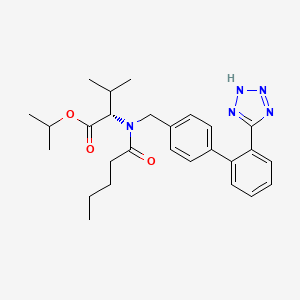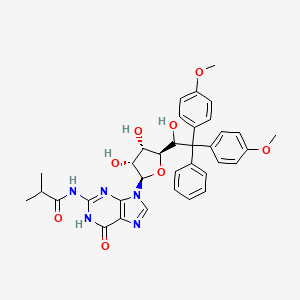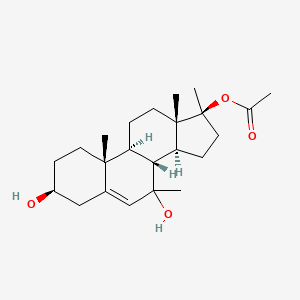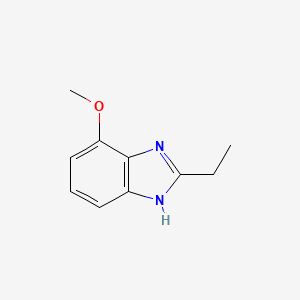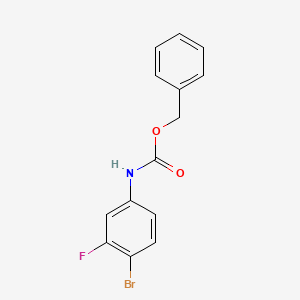
Benzyl (4-bromo-3-fluorophenyl)carbamate
Vue d'ensemble
Description
“Benzyl (4-bromo-3-fluorophenyl)carbamate” is a chemical compound with the molecular formula C14H11BrFNO2 . It has a molecular weight of 324.14 g/mol . It is also known as “Torezolid Impurity 17” and “(4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester” among other names . This compound is one of the impurities of Tedizolid, which is an antibacterial agent effective in the treatment of bacterial skin infections .
Molecular Structure Analysis
The molecular structure of “Benzyl (4-bromo-3-fluorophenyl)carbamate” can be represented by the InChI code: 1S/C14H11BrFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) . The Canonical SMILES representation is: C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)F .
Physical And Chemical Properties Analysis
“Benzyl (4-bromo-3-fluorophenyl)carbamate” has a molecular weight of 324.14 g/mol . It has a computed XLogP3 value of 3.4 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 322.99572 g/mol . The topological polar surface area is 38.3 Ų and it has a heavy atom count of 19 .
Applications De Recherche Scientifique
Pharmaceutical Research
“Benzyl (4-bromo-3-fluorophenyl)carbamate” is an intermediate in the synthesis of Tedizolid , a known oral and intravenous antibiotic. It plays a crucial role in the development of new drugs and therapies.
Materials Science
This compound’s unique properties make it a subject of interest in materials science. Researchers can study its behavior under different conditions and use this knowledge to design new materials with desired properties.
Chemical Synthesis
“Benzyl (4-bromo-3-fluorophenyl)carbamate” is used in chemical synthesis. Its structure allows it to react with various other compounds, making it a valuable tool in the creation of complex chemical structures.
Safety and Toxicology Studies
The safety information of “Benzyl (4-bromo-3-fluorophenyl)carbamate” indicates that it may cause harm if swallowed or comes in contact with skin . Therefore, it can be used in safety and toxicology studies to understand its effects on living organisms and develop safety measures for its handling and use.
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by Benzyl (4-bromo-3-fluorophenyl)carbamate are currently unknown .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and elimination .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature .
Propriétés
IUPAC Name |
benzyl N-(4-bromo-3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMRBYILBFUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736731 | |
| Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-bromo-3-fluorophenyl)carbamate | |
CAS RN |
510729-01-8 | |
| Record name | Phenylmethyl N-(4-bromo-3-fluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510729-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-3-fluorophenyl)carbamic acid phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510729018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl (4-bromo-3-fluorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


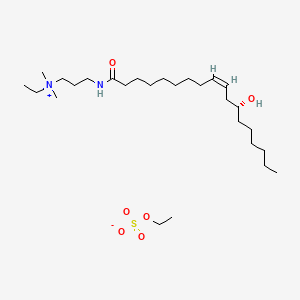

![Ethanone, 1-(2-methyl-3-methylene-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo-](/img/no-structure.png)

